molecular formula C17H14F2N2O3S B2751761 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 868370-55-2

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

Cat. No.: B2751761
CAS No.: 868370-55-2
M. Wt: 364.37
InChI Key: VZNQCPNNWHYGQZ-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy and methyl groups, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4,7-dimethoxy-3-methylbenzenamine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Formation of the Ylidene Group: The benzothiazole derivative is then reacted with a suitable aldehyde to form the ylidene group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the ylidene derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetate

Uniqueness

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C19H18N2O5S
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 868370-83-6

The structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, and two fluorine atoms that enhance its pharmacological properties.

Antimicrobial Activity

Recent studies suggest that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial properties. The presence of fluorine atoms in the structure is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens. For instance, related compounds have demonstrated activity against Staphylococcus aureus through inhibition of the FtsZ protein, a critical component in bacterial cell division .

Anticancer Potential

The difluorobenzamide motif has been associated with increased anticancer activity. Research indicates that fluorinated benzamide derivatives can effectively inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The incorporation of methoxy groups may further enhance this activity by improving solubility and bioavailability .

While specific mechanisms for this compound are not fully elucidated in literature, it is hypothesized that the compound may exert its biological effects through:

  • Inhibition of FtsZ Protein : Similar compounds have shown to bind to the FtsZ protein, disrupting bacterial cell division.
  • Hydrophobic Interactions : The presence of fluorine enhances hydrophobic interactions with target proteins, facilitating stronger binding and increased efficacy .

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of Benzo[d]thiazole Moiety : This involves cyclization reactions using appropriate thioamide precursors.
  • Introduction of Fluorine Atoms : Fluorination can be achieved through various methods such as electrophilic fluorination or nucleophilic substitution.
  • Amide Bond Formation : The final step involves coupling the synthesized benzo[d]thiazole with 2,6-difluorobenzoyl chloride or similar precursors to form the amide linkage.

Case Studies and Research Findings

A comparative study on related compounds demonstrated that fluorinated benzamides exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. For example:

Compound NameStructural FeaturesBiological Activity
2,6-Difluoro-3-methoxybenzamideDifluoro and methoxy substitutionAntibacterial against S. aureus
3-HexyloxybenzamideHexyloxy substitutionEnhanced FtsZ inhibition

These findings underscore the importance of structural modifications in enhancing biological activity and provide a framework for future drug development efforts targeting bacterial infections and cancer .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S/c1-21-14-11(23-2)7-8-12(24-3)15(14)25-17(21)20-16(22)13-9(18)5-4-6-10(13)19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNQCPNNWHYGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.